COX-2 Inhibitory Activity: Benchmarking Against the 1,5-Diphenyl Analogue
The target compound differs from the most studied analogue, Compound 1 of the Şahin et al. series, solely by the N1 substituent (ethyl vs. phenyl). Compound 1 inhibits COX-2 by 88% at 10 µM and COX-1 by 60.9%, yielding a COX-2/COX-1 selectivity index of ~1.4 [1]. The N1-ethyl substitution removes the planar aromatic ring, reducing π-stacking interactions in the COX active site, and is predicted to further shift selectivity toward COX-2 or alter absolute potency at least 2-fold based on class-level SAR trends. Direct quantitative data for the target compound are not yet published; thus, this evidence is class-level inference.
| Evidence Dimension | COX-2 % inhibition at 10 µM |
|---|---|
| Target Compound Data | Not reported (predicted to differ from comparator) |
| Comparator Or Baseline | 2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]-N-(thiazole-2-yl)acetamide (Compound 1): 88% COX-2 inhibition, 60.9% COX-1 inhibition at 10 µM; SC-560 reference: 98.2% COX-2 inhibition |
| Quantified Difference | Selectivity index (COX-2/COX-1) = 1.44 for comparator; target value unknown but expected to diverge |
| Conditions | In vitro human recombinant COX-1/COX-2 enzyme inhibition assay; 10 μM compound concentration; SC-560 and DuP-697 as reference inhibitors |
Why This Matters
The N1-ethyl group differentiates this compound from the 1,5-diphenyl lead series, potentially offering a distinct COX-2 selectivity window relevant for anti-inflammatory lead optimization.
- [1] Şahin Z, et al. Turkish Journal of Chemistry. 2021;45(6):1841-1853. View Source
